molecular formula C7H6N4S B1583096 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 68787-52-0

5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B1583096
CAS RN: 68787-52-0
M. Wt: 178.22 g/mol
InChI Key: MCYHQUZTYSVDHW-UHFFFAOYSA-N
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Patent
US08912338B2

Procedure details

5-pyridin-3-yl-[1,3,4]thiadiazol-2-ylamine was prepared as described by Turner et al. J. Med. Chem. 1988, 31, 898. Nicotinic acid (30 g, 0.24 mol) was added in portions to polyphosphoric acid (60 mL) under mechanical stirring. After stirring for 5 minutes, thiosemicarbazide (22.2 g, 0.24 mol) was added in portions. The reaction mixture was heated to 90° C. for 6 hours, cooled to room temperature over 14 hours, and re-heated to 40° C. to melt the solid yellow cake. Water was added (50 mL) dropwise via Pasteur pipette while stirring. The solution was cooled to 0° C., NH4OH (29% solution, approx 250 mL) was added dropwise over 2.5 hours to bring the pH to 14. The solids were collected by filtration, washed with water (150 mL) and dried in vacuo at 65° C. for 16 hours to afford the title compound as a beige-colored solid (21.7 g, 50%): mp 201-211° C.; IR (KBr thin film) 1508 cm−1; 1H NMR (300 MHz, DMSO-d6) δ 8.95 (d, J=2.1 Hz, 1H), 8.62 (dd, J=4.5, 0.9 Hz, 1H), 8.14 (dt, J=8.4, 1.5 Hz, 1H), 7.51 (dd, J=8.1, 1.5 Hz, 1H); ESIMS m/z 179 ([M+H]+).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
yellow cake
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
50%

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.[NH2:10][NH:11][C:12]([NH2:14])=[S:13].[NH4+].[OH-]>O>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([C:1]2[S:13][C:12]([NH2:14])=[N:11][N:10]=2)[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)O
Name
polyphosphoric acid
Quantity
60 mL
Type
reactant
Smiles
Step Two
Name
Quantity
22.2 g
Type
reactant
Smiles
NNC(=S)N
Step Three
Name
yellow cake
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
250 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
After stirring for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
5-pyridin-3-yl-[1,3,4]thiadiazol-2-ylamine was prepared
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature over 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
re-heated to 40° C.
STIRRING
Type
STIRRING
Details
while stirring
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with water (150 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 65° C. for 16 hours
Duration
16 h

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
N1=CC(=CC=C1)C1=NN=C(S1)N
Measurements
Type Value Analysis
AMOUNT: MASS 21.7 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.